- Multi-stimuli responsive fluorescence of amphiphilic AIEgen copolymers for ultrafast, highly sensitive and selective copper ion detection in water, Sensors and Actuators, 2021, 344,
Cas no 919789-77-8 (DHTPE)
DHTPE structure
Product Name:DHTPE
CAS-Nr.:919789-77-8
MF:C26H20O2
MW:364.435807228088
CID:761012
Update Time:2024-10-26
DHTPE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenol, 4,4'-(2,2-diphenylethenylidene)bis-
- 4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
- 4,4'-(2,2-Diphenylethenylidene)bisphenol
- 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
- 4,4′-(2,2-Diphenylethenylidene)bis[phenol] (ACI)
- 1,1-Bis(4-hydroxyphenyl)-2,2-diphenylethene
- 1,1-Diphenyl-2,2-bis(4-hydroxyphenyl)ethylene
- 4,4′-(2,2-Diphenylethenylidene)diphenol
- DHTPE
-
- Inchi: 1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H
- InChI-Schlüssel: OXBSSBYVVMIMMP-UHFFFAOYSA-N
- Lächelt: OC1C=CC(/C(=C(\C2C=CC=CC=2)/C2C=CC=CC=2)/C2C=CC(O)=CC=2)=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 4
- Komplexität: 453
- Topologische Polaroberfläche: 40.5
DHTPE Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB611-200mg |
DHTPE |
919789-77-8 | 95% | 200mg |
718.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB611-50mg |
DHTPE |
919789-77-8 | 95% | 50mg |
270.0CNY | 2021-07-17 | |
| Ambeed | A1188118-100mg |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol |
919789-77-8 | 95% | 100mg |
$25.0 | 2025-04-15 | |
| Ambeed | A1188118-250mg |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol |
919789-77-8 | 95% | 250mg |
$30.0 | 2025-04-15 | |
| Ambeed | A1188118-1g |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol |
919789-77-8 | 95% | 1g |
$53.0 | 2025-04-15 | |
| Ambeed | A1188118-5g |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol |
919789-77-8 | 95% | 5g |
$263.0 | 2025-04-15 | |
| Ambeed | A1188118-25g |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol |
919789-77-8 | 95% | 25g |
$1313.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1234589-1g |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol |
919789-77-8 | 95% | 1g |
$100 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234589-5g |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol |
919789-77-8 | 95% | 5g |
$185 | 2024-06-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H304971-1g |
DHTPE |
919789-77-8 | 95% | 1g |
¥702.90 | 2023-09-02 |
DHTPE Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 24 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Proton conducting hybrid membrane electrolytes of sulfonated poly(ether sulfone)s and poly(ether sulfone)s containing metallophthalocyanine, International Journal of Hydrogen Energy, 2014, 39(3), 1539-1548
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -45 °C; 6 h, rt
Referenz
- Thiophenol detection using an AIE fluorescent probe through self-assembly with TPE-based glycoclusters, Organic & Biomolecular Chemistry, 2019, 17(41), 9251-9256
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; 8 h, -78 °C → rt; 15 h, 70 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referenz
- Electrochromic/electrofluorochromic poly(urea-urethane) bearing oligoaniline and tetraphenylethylene groups: Synthesis, characterization, and H2O2 visualized determination, Dyes and Pigments, 2021, 194,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; rt → -5 °C; 10 °C; 10 °C → rt; 0.5 h, rt; 2.5 h, reflux; reflux → -5 °C
1.2 Reagents: Piperidine ; 10 min, -5 - 0 °C
1.3 Solvents: Tetrahydrofuran ; -5 - 0 °C; -5 °C → reflux; 20 - 30 h, reflux
1.4 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Piperidine ; 10 min, -5 - 0 °C
1.3 Solvents: Tetrahydrofuran ; -5 - 0 °C; -5 °C → reflux; 20 - 30 h, reflux
1.4 Reagents: Potassium carbonate Solvents: Water
Referenz
- A facile synthesis of tetraarylethenes via cross McMurry coupling between diaryl ketones, Synthesis, 2007, (5), 713-718
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ; reflux; overnight, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Solvents: Tetrahydrofuran ; reflux; overnight, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Referenz
- Cationic fluorescent probe based on tetraphenyl ethylene structure, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Titanium tetrachloride Solvents: Tetrahydrofuran ; cooled; rt; overnight, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux
Referenz
- Porous Organic Polymer from Aggregation-Induced Emission Macrocycle for White-Light Emission, Macromolecules (Washington, 2018, 51(19), 7863-7871
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referenz
- Bimodal Fluorescence-Magnetic Resonance Contrast Agent for Apoptosis Imaging, Journal of the American Chemical Society, 2019, 141(15), 6224-6233
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Process for preparation of zwitterion-modified tetraphenylethylene and application as cathode interfacial modification material bulk-heterojunction polymer solar cell, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 16 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Self-Assembly of Tetraphenylethene-Based [2]Catenane Driven by Acid-Base-Controllable Molecular Switching and Its Enabled Aggregation-Induced Emission, Organic Letters, 2014, 16(21), 5564-5567
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 2.5 h, reflux
Referenz
- Method for identifying and resolving chiral compounds using AIE molecules, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; cooled; overnight, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Multi-Stimuli Responsive FRET Processes of Bifluorophoric AIEgens in an Amphiphilic Copolymer and Its Application to Cyanide Detection in Aqueous Media, ACS Applied Materials & Interfaces, 2020, 12(9), 10959-10972
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, reflux
1.2 Solvents: Tetrahydrofuran ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; 3 h, reflux
Referenz
- Design and synthesis of Norendoxifen analogues with dual aromatase inhibitory and estrogen receptor modulatory activities, Journal of Medicinal Chemistry, 2015, 58(6), 2623-2648
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 2 h, 90 °C; cooled
1.2 Solvents: Tetrahydrofuran ; 3 h, 90 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 3 h, 90 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; 0 °C
Referenz
- Novel ridaifen analog, method for producing same, and antitumor agent, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Redox-Active AIEgen-Derived Plasmonic and Fluorescent Core@Shell Nanoparticles for Multimodality Bioimaging, Journal of the American Chemical Society, 2018, 140(22), 6904-6911
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt; 5 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Aggregation-Induced Emission Materials with Narrowed Emission Band by Light-Harvesting Strategy: Fluorescence and Chemiluminescence Imaging, Chemistry of Materials, 2019, 31(9), 3573-3581
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 0.5 h, rt; rt → 75 °C; 12 h, 75 °C
Referenz
- Preparation and application of sodium tetrastyryl disulfonate, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Zinc , Titanium tetrachloride Solvents: Tetrahydrofuran ; 10 min, rt; overnight, reflux
Referenz
- Phenol-yne Click Polymerization: An Efficient Technique to Facilely Access Regio- and Stereoregular Poly(vinylene ether ketone)s, Chemistry - A European Journal, 2017, 23(45), 10725-10731
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Butyllithium Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 6 h, rt
Referenz
- Transparent thermoplastic copolymer with excellent heat resistance and impact strength and its manufacturing method, Korea, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane , Water ; 24 h, rt
Referenz
- Sulfonated poly(ether sulfone) polymer electrolyte membrane containing metallophthalocyanine and method for manufacturing the same, Korea, , ,
DHTPE Raw materials
- Benzophenone
- 4,4'-Dimethoxybenzophenone
- Benzene, 1,1'-(diphenylethenylidene)bis[4-methoxy-
- Bis(4-hydroxy)benzophenone
- benzylbenzene
DHTPE Preparation Products
DHTPE Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:919789-77-8)DHTPE
Bestellnummer:A1063945
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 18:28
Preis ($):215.0/1075.0
Email:sales@amadischem.com
DHTPE Verwandte Literatur
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:919789-77-8)DHTPE
Reinheit:99%/99%
Menge:5g/25g
Preis ($):215.0/1075.0